6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide is a complex organic compound belonging to the class of biotin and derivatives. This compound contains a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring, making it a part of the organoheterocyclic compounds .
Preparation Methods
The synthesis of 6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,4-d]imidazole core, followed by the attachment of the pentanamido and hexanamide groups. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry and yield .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through its biotin-like structure, modulating their activity and affecting various biochemical pathways . This interaction can lead to changes in cellular processes, such as metabolism and signal transduction .
Comparison with Similar Compounds
6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide is unique due to its specific structure and functional groups. Similar compounds include:
Biotin: A well-known vitamin that also contains a ureido ring fused with a tetrahydrothiophene ring.
Biotin-PEG derivatives: These compounds have polyethylene glycol (PEG) chains attached to the biotin core, enhancing their solubility and biocompatibility.
Thieno[3,4-d]imidazole derivatives: These compounds share the thieno[3,4-d]imidazole core but differ in their side chains and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H28N4O3S |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide |
InChI |
InChI=1S/C16H28N4O3S/c17-13(21)7-2-1-5-9-18-14(22)8-4-3-6-12-15-11(10-24-12)19-16(23)20-15/h11-12,15H,1-10H2,(H2,17,21)(H,18,22)(H2,19,20,23)/t11-,12-,15-/m0/s1 |
InChI Key |
JSOFSYNXGVGNKC-HUBLWGQQSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)N)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)N)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.